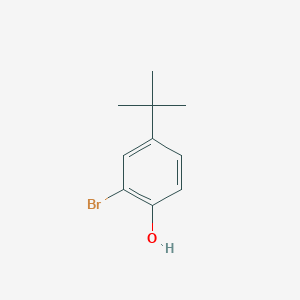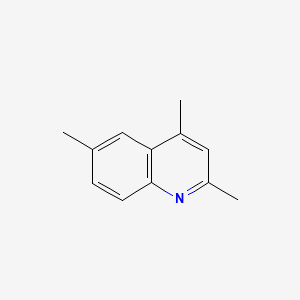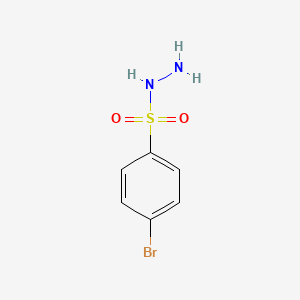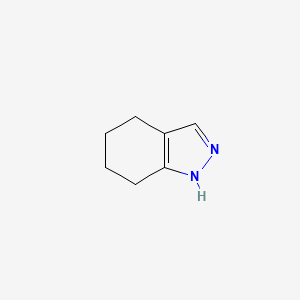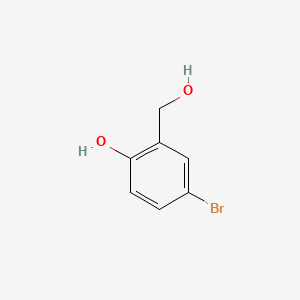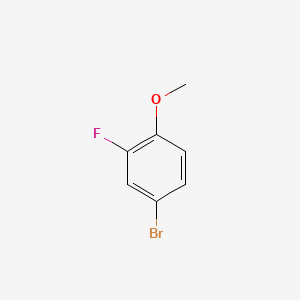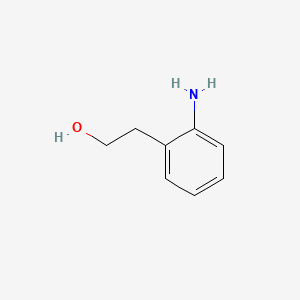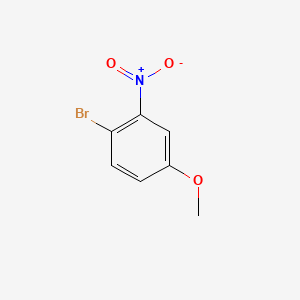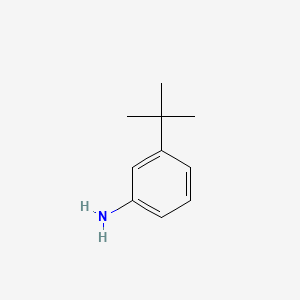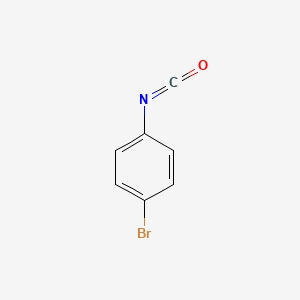
4-Bromophenyl isocyanate
Overview
Description
Synthesis Analysis
4-Bromophenyl isocyanate has been synthesized through reactions involving bromophenyl compounds and isocyanate groups. For example, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles in moderate to good yields (Lygin & Meijere, 2009). Additionally, aryl isoselenocyanates react with diethylamino compounds to produce N-arylselenet-2(2H)-imines, indicating the versatility of reactions involving this compound (Atanassov, Linden, & Heimgartner, 2004).
Molecular Structure Analysis
The structure of this compound derivatives has been elucidated using various spectroscopic methods, including X-ray crystallography. The stable 4-bromophenyl derivative's structure has been established, highlighting the importance of structural analysis in understanding the reactivity and properties of these compounds (Atanassov, Linden, & Heimgartner, 2004).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. The conversion of ester moieties to 4-bromophenyl groups via electrocyclic reactions of dibromocyclopropanes showcases the compound's versatility in synthetic applications (Ueda, Umihara, Yokoshima, & Fukuyama, 2015).
Scientific Research Applications
Synthesis of Antitumor Agents
4-Bromophenyl isocyanate plays a crucial role in synthesizing key intermediates for antitumor agents. For example, it is used in the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, an intermediate of the antitumor agent sorafenib. This process involves the reaction of 4-chloro-3-trifluoromethylaniline with triphosgene to give 4-chloro-3- trifluoromethyl phenyl isocyanate, which then reacts with 4-bromoaniline to achieve a high yield and purity (Yan Feng-mei & Liu He-qin, 2009).
Development of Novel Organic Compounds
This compound is instrumental in the development of novel organic compounds. One example is its role in the synthesis of N-arylselenet-2(2H)-imines, where its structure was established through X-ray crystallography. This synthesis demonstrates its utility in creating complex organic structures with potential applications in various fields, such as pharmaceuticals and materials science (P. Atanassov, A. Linden, & H. Heimgartner, 2004).
Postsynthetic Modification of Metal-Organic Frameworks
In the field of material science, this compound has been used to study the effect of reagent reactivity and solvent choice on the microstructure of Metal-Organic Frameworks (MOFs) during postsynthetic modification (PSM). This research is crucial for designing MOFs with sophisticated architectures, as it helps to understand the dynamics of PSM better (D. R. Du Bois & A. Matzger, 2020).
Applications in Energy Storage
This compound has also found applications in energy storage technologies. It has been studied as an additive for Li-ion batteries to improve their performance. Specifically, it helps in forming a more efficient solid electrolyte interface on the graphite surface, enhancing the cycleability and overall performance of these batteries (Shengbo Zhang, 2006).
Electrochemical Studies
Further, in the domain of electrochemistry, this compound is used as a polymerizable electrolyte additive. Its properties enable it to form an overcharge-inhibiting film on the cathode surface of lithium-ion batteries, contributing to safer and more efficient energy storage solutions (C. Korepp et al., 2007).
Synthesis of Novel Polymers
The compound also plays a role in the synthesis of optically active aromatic isocyanates and their polymers. These materials, due to their unique optical properties, have potential applications in areas like organic electronics and photonics (Katsuhiro Maeda & Y. Okamoto, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromophenyl isocyanate is a reactive compound that primarily targets proteins and nucleophilic sites in biological systems . It is known to cause respiratory sensitization, indicating that it may interact with proteins in the respiratory system .
Mode of Action
The isocyanate group (-N=C=O) in this compound is highly reactive and can form covalent bonds with nucleophilic groups, such as the amine (-NH2) and hydroxyl (-OH) groups found in proteins . This can lead to changes in protein structure and function, potentially disrupting normal cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it modifies. This can lead to a variety of outcomes, ranging from changes in cellular signaling and function to cell death. Notably, exposure to this compound can lead to respiratory sensitization, indicating that it can trigger immune responses .
properties
IUPAC Name |
1-bromo-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQIJQFTRGDODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062465 | |
| Record name | p-Bromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2493-02-9 | |
| Record name | 4-Bromophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2493-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002493029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-4-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Bromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOPHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGR77M31ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Bromophenyl isocyanate contribute to the formation of complex MOF structures?
A: this compound plays a crucial role in constructing complex Metal-Organic Framework (MOF) structures through post-synthetic modification (PSM). Its relatively lower reactivity compared to other isocyanates like chloroacetyl isocyanate allows for controlled, stepwise functionalization of MOFs []. This characteristic enables the creation of sophisticated architectures like core-shell and Matryoshka structures by exploiting the differing reaction rates of various isocyanates within a single MOF. Essentially, the slower reaction kinetics of this compound allows it to react with the MOF framework after the more reactive isocyanates have already modified specific regions, leading to the desired multi-layered structure [].
Q2: What makes this compound suitable for solid-state synthesis using microwave technology?
A: this compound's suitability for solid-state synthesis using microwave technology stems from its ability to participate in rapid reactions under solvent-free conditions []. This characteristic aligns well with the principles of green chemistry, as it minimizes solvent waste and reduces reaction times. Microwave irradiation further accelerates the reaction by providing efficient heating, leading to the formation of N-heterocyclic-N′-aryl ureas in a matter of minutes with high yields []. This approach highlights the potential of this compound in developing efficient and sustainable synthetic methodologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




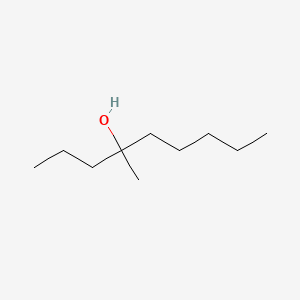
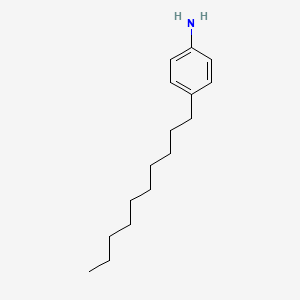
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)

